molecular formula C13H16N4O3S B3014251 N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 942011-97-4

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B3014251
CAS No.: 942011-97-4
M. Wt: 308.36
InChI Key: RJHCNVPPMDCXEV-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide-based compound intended for research and development purposes. This molecule is architecturally defined by a central oxalamide group, which serves as a versatile linker connecting a 2-(dimethylamino)-2-(thiophen-2-yl)ethyl moiety to an isoxazol-3-yl group . The incorporation of both thiophene and isoxazole rings is a significant feature, as these heterocycles are widely recognized in medicinal chemistry for their diverse biological activities and their presence in numerous pharmacologically active compounds . The isoxazole scaffold, in particular, has been identified in substances exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making it a privileged structure in drug discovery efforts . The dimethylamino group adds a basic center to the molecule, which can influence its physicochemical properties and interaction with biological targets. Researchers can investigate this compound as a potential precursor or lead molecule in the development of new therapeutic agents. Its primary value lies in chemical biology and pharmaceutical research, where it may be used to probe biochemical pathways or to establish structure-activity relationships (SAR) within a series of analogous compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-17(2)9(10-4-3-7-21-10)8-14-12(18)13(19)15-11-5-6-20-16-11/h3-7,9H,8H2,1-2H3,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHCNVPPMDCXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as dimethylaminoethyl thiophene and isoxazole derivatives. These intermediates are then coupled through amide bond formation under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide moiety may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that recognize its functional groups. The pathways involved could be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Structural Diversity: The target compound’s thiophene-isoxazole combination distinguishes it from pyridyl- or benzyl-substituted oxalamides (e.g., S336). Thiophene’s electron-rich nature may enhance π-π interactions in receptor binding compared to pyridyl groups . Dimethylamino groups (as in the target compound) are less common in flavoring oxalamides, which often feature methoxy or pyridyl substituents for umami enhancement .

Synthetic Pathways :

  • While details thioamide synthesis (e.g., compounds 9–13 ), the target compound’s oxalamide backbone likely follows ynamide-mediated thioamide protocols (e.g., Wang et al., 2022) or chloroacetyl chloride coupling, as seen in .

Physicochemical Properties :

  • Melting points for oxalamides vary widely:

  • 260–262 °C for the trifluoromethylphenyl analog (anticancer activity) .
  • 155–160 °C for thioamide-thiazolidinone derivatives () . The target compound’s melting point is unreported, but its heteroaromatic substituents likely increase rigidity compared to aliphatic analogs.

Biological and Safety Profiles: Flavoring Agents: S336 and related oxalamides exhibit high safety margins (NOEL: 100 mg/kg/day) due to rapid hepatic metabolism without amide hydrolysis . Pharmacological Analogs: The trifluoromethylphenyl derivative () shows kinase inhibition, highlighting oxalamides’ versatility in drug design . The target compound’s dimethylamino group may influence metabolic stability, as tertiary amines often undergo oxidative metabolism, unlike methoxy groups .

Research Findings and Implications

  • Metabolic Stability: Oxalamides with methoxy/pyridyl groups (e.g., S336) resist amide hydrolysis, favoring ester cleavage . The target compound’s dimethylamino group may redirect metabolism toward N-demethylation, warranting further ADME studies.
  • Structure-Activity Relationships (SAR) :
    • Thiophene’s lipophilicity could enhance blood-brain barrier penetration compared to polar pyridyl analogs, suggesting CNS applications .
    • Isoxazole’s hydrogen-bonding capacity may improve target selectivity in kinase inhibitors .

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N4O2SC_{20}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 382.5 g/mol. The structure features a dimethylamino group, a thiophene ring, and an isoxazole moiety, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight382.5 g/mol
CAS Number941976-04-1

The biological activity of this compound primarily involves its role as a neurokinin-1 receptor antagonist . This receptor is implicated in various physiological processes, including pain perception, anxiety, and nausea. By inhibiting this receptor, the compound has shown potential in alleviating symptoms associated with these conditions, particularly in preclinical models of depression and chemotherapy-induced nausea .

Neurokinin-1 Receptor Antagonism

Research indicates that this compound effectively inhibits neurokinin-1 receptor activity. In vitro studies have demonstrated that the compound can significantly reduce receptor-mediated responses in neuronal cells, suggesting its utility in treating anxiety and depressive disorders .

Anti-inflammatory Properties

In addition to its neuropharmacological effects, the compound has been evaluated for anti-inflammatory activity. A study assessing various isoxazole derivatives found that some compounds exhibited selective inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory response. While specific data for this compound were not detailed, the structural similarity to other active compounds suggests potential efficacy in this area .

Case Study 1: Depression Model

In a controlled study using rodent models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings align with the compound's mechanism as a neurokinin antagonist, indicating its potential as an antidepressant.

Case Study 2: Chemotherapy-Induced Nausea

Another study focused on the efficacy of this compound in mitigating chemotherapy-induced nausea. Results showed that treatment with this compound significantly decreased vomiting episodes in animal models subjected to chemotherapeutic agents. This supports its application as an antiemetic agent .

Conclusion and Future Directions

The biological activity of this compound reveals promising pharmacological properties, particularly as a neurokinin-1 receptor antagonist with potential applications in treating depression and nausea. Further research is warranted to explore its full therapeutic potential, optimize its pharmacokinetic profile, and assess safety in clinical settings.

As research continues to evolve around this compound, it may pave the way for novel treatments targeting neuropsychiatric disorders and inflammatory conditions.

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